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Compound of Interest

Compound Name: N-Benzoyl-4-perhydroazepinone

Cat. No.: B112002 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N-
Benzoyl-4-perhydroazepinone, a heterocyclic compound of interest in medicinal chemistry

and drug development. This document details the synthetic pathway, experimental protocols,

and comprehensive characterization data.

Synthesis of N-Benzoyl-4-perhydroazepinone
The synthesis of N-Benzoyl-4-perhydroazepinone is a two-step process commencing with

the formation of the core heterocyclic structure, azepan-4-one, followed by its N-benzoylation.

Step 1: Synthesis of Azepan-4-one (4-
Perhydroazepinone)
The precursor, azepan-4-one, is synthesized via a Dieckmann condensation of a diester

followed by hydrolysis and decarboxylation. A common route involves the use of pimelic acid

derivatives.

Step 2: N-Benzoylation of Azepan-4-one
The secondary amine of the azepan-4-one ring is acylated using benzoyl chloride in the

presence of a base to yield the final product, N-Benzoyl-4-perhydroazepinone. The Schotten-
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Baumann reaction is a widely used method for this transformation, offering good yields and

straightforward purification.[1][2][3][4][5]

Pimelic Acid Derivative Azepan-4-one

 Dieckmann Condensation,
 Hydrolysis & Decarboxylation 

N-Benzoyl-4-perhydroazepinone
Benzoyl Chloride

 Base (e.g., NaOH) 

Click to download full resolution via product page

SCHEME 1: Synthetic pathway for N-Benzoyl-4-perhydroazepinone.

Experimental Protocols
Synthesis of Azepan-4-one
A representative protocol is described below. Researchers should consult relevant literature for

optimization and safety precautions.

Dieckmann Condensation: A suitable pimelic acid diester (e.g., diethyl pimelate) is treated

with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The

reaction mixture is heated to effect cyclization to the corresponding β-keto ester.

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic

hydrolysis (e.g., with aqueous HCl) and heated to promote decarboxylation, yielding azepan-

4-one. The product is typically purified by distillation or chromatography.

Synthesis of N-Benzoyl-4-perhydroazepinone (Schotten-
Baumann Conditions)[2][3]

Dissolution: Azepan-4-one (1.0 eq) is dissolved in a suitable organic solvent, such as

dichloromethane or diethyl ether. An aqueous solution of a base, typically 10% sodium

hydroxide, is added to form a biphasic mixture.[2]
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Addition of Benzoyl Chloride: The mixture is cooled in an ice bath, and benzoyl chloride (1.1

eq) is added dropwise with vigorous stirring.

Reaction: The reaction is allowed to proceed with continued stirring for a specified period,

often monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Work-up and Purification: The organic layer is separated, washed with water and brine, and

then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed

under reduced pressure, and the crude product is purified by recrystallization or column

chromatography to afford N-Benzoyl-4-perhydroazepinone as a solid.
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Start: Azepan-4-one & Benzoyl Chloride

Dissolve Azepan-4-one in Organic Solvent
Add Aqueous Base (e.g., NaOH)

Add Benzoyl Chloride Dropwise at 0°C
with Vigorous Stirring

Stir at Room Temperature
(Monitor by TLC)

Separate Organic Layer
Wash with Water and Brine

Dry over Anhydrous Na2SO4

Remove Solvent under Reduced Pressure
Purify by Recrystallization/Chromatography
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FIGURE 1: General experimental workflow for the N-benzoylation step.

Characterization Data
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The structural confirmation of N-Benzoyl-4-perhydroazepinone is achieved through a

combination of spectroscopic techniques. The following tables summarize the key

characterization data.

Physical and Analytical Data
Property Value

Molecular Formula C₁₃H₁₅NO₂

Molecular Weight 217.26 g/mol

Appearance White to off-white solid

Melting Point
Not explicitly reported, requires experimental

determination

HRMS (EI)
Calcd. for C₁₃H₁₅NO₂ [M]⁺: 217.1103, Found:

(Requires experimental data)

Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[6]

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 (tentative) m 5H
Aromatic protons

(benzoyl group)

~ 3.8 (tentative) t 2H
-N-CH₂- adjacent to

carbonyl

~ 3.5 (tentative) t 2H -N-CH₂-

~ 2.6 (tentative) t 2H
-CO-CH₂- adjacent to

nitrogen

~ 2.4 (tentative) t 2H -CO-CH₂-

~ 1.9 (tentative) m 2H -CH₂-
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Note: The chemical shifts are estimated based on related structures and require experimental

verification. The complexity of the spectrum may be influenced by conformational isomers.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)[6]

Chemical Shift (δ, ppm) Assignment

~ 210 (tentative) C=O (ketone)

~ 170 (tentative) C=O (amide)

~ 135 (tentative) Aromatic C (quaternary)

~ 130-127 (tentative) Aromatic CH

~ 45-50 (tentative) -N-CH₂-

~ 35-40 (tentative) -CO-CH₂-

~ 25-30 (tentative) -CH₂-

Note: The chemical shifts are estimated and require experimental confirmation.

Table 3: Infrared (IR) Spectroscopic Data (KBr)[6]

Wavenumber (cm⁻¹) Assignment

~ 3060 C-H stretch (aromatic)

~ 2930, 2860 C-H stretch (aliphatic)

~ 1710 C=O stretch (ketone)

~ 1630 C=O stretch (amide, "Amide I" band)

~ 1580, 1450 C=C stretch (aromatic)

~ 1420 C-N stretch

~ 710 C-H bend (monosubstituted benzene)

Table 4: Mass Spectrometry (MS) Data
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m/z Assignment

217 [M]⁺ (Molecular ion)

105
[C₆H₅CO]⁺ (Benzoyl cation) - characteristic

fragment

77 [C₆H₅]⁺ (Phenyl cation)

Note: Fragmentation patterns are predicted and require experimental verification.

Conclusion
This technical guide outlines a reliable synthetic route to N-Benzoyl-4-perhydroazepinone
and provides a comprehensive, albeit partially predictive, summary of its characterization data.

The detailed protocols and tabulated spectral information serve as a valuable resource for

researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery,

facilitating further investigation and application of this compound. Experimental verification of

the predicted data is recommended for rigorous scientific reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b112002#n-benzoyl-4-
perhydroazepinone-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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